Bufotalina

Descripción general

Descripción

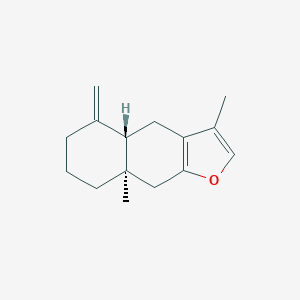

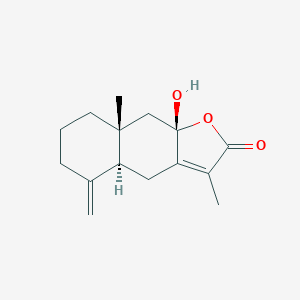

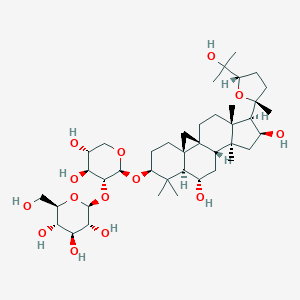

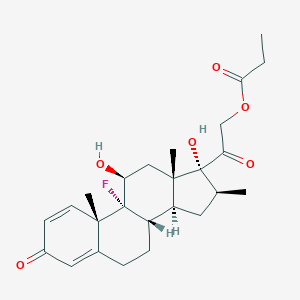

La bufotalina es un esteroide bufanolide cardiotóxico y un análogo de los glucósidos cardíacos. Es secretada por diversas especies de sapos, incluyendo Rhinella marina (sapo de caña), Rhaebo guttatus (sapo de vientre liso), Bufo melanostictus (sapo asiático) y Bufo bufo (sapo común europeo) .

Aplicaciones Científicas De Investigación

Bufotalin has several scientific research applications, including:

Chemistry: Bufotalin is used as a model compound for studying steroid chemistry and the synthesis of bufadienolides.

Biology: It is used to study the biological effects of bufadienolides on cellular processes.

Industry: Bufotalin is used in the development of pharmaceuticals and traditional medicines.

Mecanismo De Acción

La bufotalina ejerce sus efectos a través de diversos mecanismos:

Efectos cardiotóxicos: La this compound inhibe la bomba Na+/K±ATPasa, lo que lleva a un aumento de los niveles intracelulares de calcio y a una mayor contractilidad cardíaca.

Efectos anticancerígenos: La this compound induce apoptosis en las células cancerosas al activar la vía apoptótica mediada por caspasas y al regular a la baja la vía de señalización STAT3.

Efectos antiinflamatorios: La this compound modula las vías inflamatorias al inhibir moléculas de señalización clave como NF-κB, MAPK y JAK-STAT.

Análisis Bioquímico

Biochemical Properties

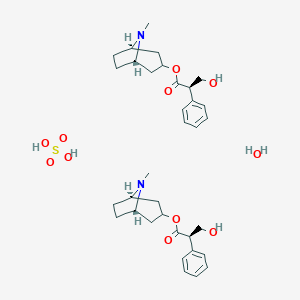

Bufotalin interacts with various enzymes and proteins. The major metabolite of Bufotalin in human liver microsomes (HLMs) is identified as 5β-hydroxylbufotalin . The key enzymes responsible for Bufotalin 5β-hydroxylation are CYP3A4 and CYP3A5 .

Cellular Effects

Bufotalin has shown to inhibit the proliferation of Triple-Negative Breast Cancer (TNBC) cell lines by promoting cell cycle arrest and caspase-mediated apoptosis . It also suppresses the migration and invasion of these cell lines by regulating the expression of key epithelial-mesenchymal transition (EMT) biomarkers, matrix metalloproteinases (MMPs), and integrin α6 .

Molecular Mechanism

Bufotalin exerts its effects at the molecular level through various mechanisms. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The anticancer effect of Bufotalin in TNBC cells is associated with the downregulation of the signal transducer and activator of the transcription 3 (STAT3) signaling pathway .

Temporal Effects in Laboratory Settings

After a single intravenous administration, Bufotalin is quickly distributed and eliminated from the plasma with a half-time of 28.6 minutes and an MRT of 14.7 minutes . Bufotalin concentrations in brain and lung were significantly higher than those in blood and other tissues at 30 minutes after dosing .

Dosage Effects in Animal Models

The effects of Bufotalin vary with different dosages in animal models .

Metabolic Pathways

Bufotalin is involved in various metabolic pathways. The key drug metabolizing enzymes responsible for hepatic metabolism of Bufotalin in humans are CYP3A4 and CYP3A5 .

Transport and Distribution

Bufotalin is transported and distributed within cells and tissues. After a single intravenous injection, Bufotalin gets quickly distributed and eliminated from the blood plasma . These results indicated that Bufotalin could cross the blood–brain barrier and naturally target the lung .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bufotalina se puede sintetizar a través de diversas rutas químicas. Un método notable implica la síntesis total de bufadienólidos, que incluye la this compound. El proceso sintético típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y la aplicación de condiciones de reacción específicas para lograr el producto deseado .

Métodos de producción industrial: La producción industrial de this compound a menudo involucra la extracción de fuentes naturales, particularmente la piel y las glándulas parótidas de los sapos. El proceso de extracción incluye la extracción con solventes, la purificación y la cristalización para obtener this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La bufotalina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del bufadienólido.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo para las reacciones de reducción.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados del bufadienólido, que pueden exhibir diferentes actividades biológicas .

4. Aplicaciones en investigación científica

La this compound tiene diversas aplicaciones en investigación científica, incluyendo:

Química: La this compound se utiliza como un compuesto modelo para estudiar la química de los esteroides y la síntesis de bufadienólidos.

Biología: Se utiliza para estudiar los efectos biológicos de los bufadienólidos en los procesos celulares.

Industria: La this compound se utiliza en el desarrollo de productos farmacéuticos y medicinas tradicionales.

Comparación Con Compuestos Similares

La bufotalina es parte de la familia de los bufadienólidos, que incluye compuestos similares como la bufalina, la cinobufagina y la gamathis compound . Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus objetivos moleculares específicos y su potencia. La this compound es única en sus potentes propiedades cardiotóxicas y anticancerígenas, lo que la convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas .

Referencias

Propiedades

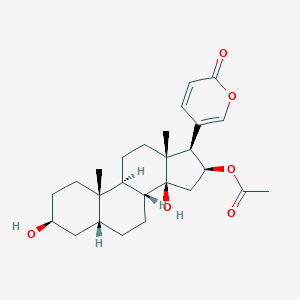

IUPAC Name |

[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMAYHYHEWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871653 | |

| Record name | 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-95-4 | |

| Record name | Bufotaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Bufotalin?

A1: Bufotalin primarily targets Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. [, ]

Q2: How does Bufotalin binding to Na+/K+-ATPase affect cancer cells?

A2: By inhibiting Na+/K+-ATPase, Bufotalin disrupts ion homeostasis within cancer cells, leading to various downstream effects such as cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). [, , , , , , ]

Q3: Besides Na+/K+-ATPase, does Bufotalin interact with other cellular targets?

A3: Research suggests Bufotalin can also modulate other signaling pathways, including those involving caspases (proteases involved in apoptosis), Bid (a pro-apoptotic protein), STAT1 (a transcription factor), and the tumor suppressor protein p53. [, , ]

Q4: What is the molecular formula and weight of Bufotalin?

A4: Bufotalin has a molecular formula of C26H36O6 and a molecular weight of 444.56 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Bufotalin?

A5: NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry (MS) are widely employed to elucidate the structure and identify Bufotalin. [, , , , , ]

Q6: How does the drying process affect the chemical composition of toad venom containing Bufotalin?

A6: Research indicates that different drying methods can significantly impact Bufotalin content in toad venom. Vacuum drying at 60°C effectively increases conjugated-type bufadienolides, including Bufotalin. Conversely, air-drying at room temperature leads to a substantial reduction in Bufotalin levels. []

Q7: Does Bufotalin exhibit any inherent catalytic activity?

A7: Bufotalin is not known to possess catalytic properties. Its biological activities stem from its interactions with specific protein targets rather than catalyzing chemical reactions.

Q8: Have computational studies been used to investigate Bufotalin's interactions with its targets?

A8: Yes, molecular docking simulations have been employed to study Bufotalin's binding modes with CYP3A4 and CYP3A5, two cytochrome P450 enzymes involved in its metabolism. These simulations revealed that Bufotalin could interact with two distinct ligand-binding sites on both enzymes, providing insights into its metabolic pathways. []

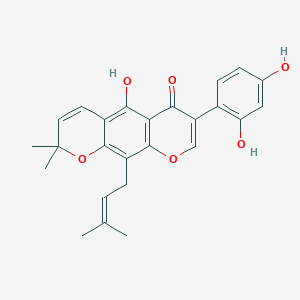

Q9: How do structural modifications to the Bufotalin molecule impact its anticancer activity?

A9: Studies examining various bufadienolides, including Bufotalin, have identified key structural features influencing their activity. The presence of a glycosylated moiety generally enhances potency, while modifications to the steroid core and substituents can alter target selectivity and overall activity. []

Q10: What challenges are associated with formulating Bufotalin for therapeutic use?

A10: Bufotalin exhibits poor water solubility, which can hinder its bioavailability and clinical application. Research focuses on developing suitable formulations and drug delivery systems to improve its solubility and delivery to target tissues. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.